An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hexyloxy-3-methoxy-benzoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hexyloxy-3-methoxy-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Hexyloxy-3-methoxy-benzoic acid, a compound of interest in various research and development sectors. The information presented herein is curated to support professionals in drug discovery, materials science, and organic synthesis by providing a foundational understanding of the molecule's behavior and characteristics.
Introduction
4-Hexyloxy-3-methoxy-benzoic acid, a derivative of benzoic acid, possesses a unique combination of functional groups that dictate its chemical and physical properties. The presence of a carboxylic acid group, a methoxy group, and a hexyloxy chain on the benzene ring imparts a balance of hydrophilicity and lipophilicity, influencing its solubility, reactivity, and potential biological interactions. Understanding these fundamental characteristics is paramount for its application in complex systems.
Molecular and Physicochemical Profile
Table 1: Core Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₄H₂₀O₄ | Calculated |
| Molecular Weight | 252.31 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
| Appearance | White to off-white crystalline powder (predicted) | N/A |
| Melting Point (°C) | Not readily available | N/A |
| Boiling Point (°C) | Not readily available | N/A |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like ethanol, methanol, and acetone (predicted). | Inferred from related compounds[1] |
| pKa | ~4.5 (predicted) | Inferred from related compounds[2] |
Note: Direct experimental data for the melting point, boiling point, and pKa of 4-Hexyloxy-3-methoxy-benzoic acid are not widely published. The predicted values are based on the known properties of structurally similar compounds such as 4-methoxybenzoic acid and other 4-alkoxybenzoic acids.[2][3]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a complete set of spectra for 4-Hexyloxy-3-methoxy-benzoic acid is not publicly available, this section provides an expected spectroscopic profile based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the methoxy and hexyloxy groups, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the range of 6.9-7.9 ppm. The methoxy protons should present as a singlet around 3.9 ppm. The hexyloxy chain will exhibit a series of multiplets for the methylene protons and a triplet for the terminal methyl group. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the methoxy and hexyloxy groups. The carbonyl carbon is expected to resonate around 170 ppm. Aromatic carbons will appear in the 110-160 ppm region. The methoxy carbon will be around 56 ppm, and the carbons of the hexyloxy chain will have characteristic shifts in the aliphatic region.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Hexyloxy-3-methoxy-benzoic acid is predicted to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region. A sharp C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-O stretching bands for the ether linkages will appear in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present.[5]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the hexyloxy and methoxy groups, as well as the carboxylic acid moiety, leading to characteristic fragment ions.
Synthesis and Purification
The synthesis of 4-Hexyloxy-3-methoxy-benzoic acid can be achieved through a multi-step process, typically starting from a commercially available precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Synthetic Pathway: Williamson Ether Synthesis
A common and effective method for the synthesis is the Williamson ether synthesis, which involves the formation of an ether from an organohalide and an alkoxide.
Caption: Synthetic route via Williamson Ether Synthesis.
Experimental Protocol: Synthesis
-
Protection of the Carboxylic Acid (Optional but Recommended): To prevent side reactions, the carboxylic acid group of vanillic acid can be protected, for instance, by converting it to its methyl or ethyl ester.
-
Etherification: The phenolic hydroxyl group of the protected or unprotected vanillic acid is deprotonated using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylation: 1-Bromohexane is then added to the reaction mixture, and the solution is heated to facilitate the nucleophilic substitution reaction, forming the hexyloxy ether linkage.
-
Deprotection (if applicable): If the carboxylic acid was protected, the ester is hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.
-
Work-up and Isolation: The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The final product is isolated by evaporation of the solvent.
Purification: Recrystallization
The crude 4-Hexyloxy-3-methoxy-benzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.
Caption: General workflow for purification by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is chosen. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[6][7][8][9]
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities and activated charcoal.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4-Hexyloxy-3-methoxy-benzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[10][11][13][14]
Applications and Future Directions
The unique structural features of 4-Hexyloxy-3-methoxy-benzoic acid make it a promising candidate for various applications. The lipophilic hexyloxy chain can enhance its solubility in nonpolar environments and its ability to cross biological membranes, which is a desirable characteristic in drug design. The carboxylic acid and methoxy groups provide sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Potential areas of application include:
-
Pharmaceuticals: As a building block for the synthesis of novel therapeutic agents.
-
Materials Science: In the development of liquid crystals and other advanced materials.
-
Agrochemicals: As a precursor for new pesticides and herbicides.
Further research is warranted to fully explore the potential of this versatile molecule.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of 4-Hexyloxy-3-methoxy-benzoic acid. While some experimental data remains to be fully elucidated in the public domain, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and professionals working with this molecule. The synthesis and purification protocols outlined provide practical guidance for its preparation in a laboratory setting. As research continues, a more complete understanding of this compound's properties and applications will undoubtedly emerge.
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